5-(Cyclopropylamino)pyridine-2-carbonitrile
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Overview
Description
5-(Cyclopropylamino)pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylamino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylamino)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(Cyclopropylamino)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler derivative with a nitrile group attached to the pyridine ring.
4-Pyridinecarbonitrile: Another isomer with the nitrile group at a different position on the pyridine ring.
3-Pyridinecarbonitrile: Similar structure but with the nitrile group at the third position.
Uniqueness
5-(Cyclopropylamino)pyridine-2-carbonitrile is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-(cyclopropylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-8-3-4-9(6-11-8)12-7-1-2-7/h3-4,6-7,12H,1-2H2 |
InChI Key |
LCXWJVDNXHHVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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